molecular formula C12H14N2O5 B12102404 4'-c-Ethynylthymidine

4'-c-Ethynylthymidine

Cat. No.: B12102404
M. Wt: 266.25 g/mol
InChI Key: LLKVXAAJAGWZGF-UHFFFAOYSA-N
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Description

4’-Ethynylthymidine: (CAS No. 221272-62-4) is a novel nucleoside analog that has garnered attention for its antiviral and anticancer potential. Let’s explore its various facets:

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: 4’-Ethynylthymidine can be synthesized through chemical reactions. One common approach involves introducing an ethynyl group at the 4’-position of thymidine.

    Enzymatic Synthesis: Enzymes can also catalyze the formation of this compound.

Reaction Conditions::
  • The ethynyl group can be introduced using acetylene derivatives under specific conditions.
  • Protecting groups are often used to prevent unwanted side reactions during synthesis.
Industrial Production::
  • Industrial-scale production methods may involve large-scale chemical synthesis or fermentation processes.

Chemical Reactions Analysis

Reactions::

    Inhibition of DNA Synthesis: 4’-Ethynylthymidine inhibits viral DNA synthesis by terminating elongation during replication.

    Antiviral Activity: It has been effective against HIV-1, vesicular stomatitis virus, influenza virus, and hepatitis C virus.

Common Reagents and Conditions::

    Ethynylating Agents: Used to introduce the ethynyl group.

    Protecting Groups: To safeguard functional groups during synthesis.

Major Products::
  • The primary product is 4’-Ethynylthymidine itself.

Scientific Research Applications

    Antiviral Therapy: Its activity against various viruses makes it a potential antiviral drug candidate.

    Cancer Treatment: Despite cytotoxicity, it may offer therapeutic options for cancer treatment.

    Gene Therapy: Its ability to block DNA replication is relevant for gene therapy research.

Mechanism of Action

    DNA Chain Termination: 4’-Ethynylthymidine disrupts viral DNA elongation, leading to incomplete replication.

    Molecular Targets: Viral polymerases and DNA replication machinery.

Comparison with Similar Compounds

    Uniqueness: 4’-Ethynylthymidine’s specific ethynyl modification sets it apart.

    Similar Compounds: Other nucleoside analogs like zidovudine, lamivudine, and abacavir.

Properties

IUPAC Name

1-[5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-3-12(6-15)8(16)4-9(19-12)14-5-7(2)10(17)13-11(14)18/h1,5,8-9,15-16H,4,6H2,2H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKVXAAJAGWZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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